5-(1-Chlorovinyl)uracil
Description
Contextualizing 5-Substituted Uracil (B121893) Chemistry within Pyrimidine (B1678525) Heterocycles
The pyrimidine ring system is a fundamental heterocyclic scaffold found in a myriad of biologically important molecules, most notably the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. researchgate.net The modification of this core structure, particularly at the C-5 position of uracil, has been a subject of intense research for decades. mostwiedzy.plmdpi.comnih.gov The introduction of various substituents at this position can dramatically alter the molecule's physical, chemical, and biological properties, leading to the development of compounds with a wide range of applications, including antiviral and anticancer agents. mdpi.combeilstein-journals.org
Significance of Vinyl Halide Moieties in Organic Synthesis and Medicinal Chemistry Scaffolds
Vinyl halides are a class of organic compounds characterized by a halogen atom attached to a doubly bonded carbon atom. bohrium.com This structural feature imparts unique reactivity, making them exceptionally valuable intermediates in organic synthesis. hilarispublisher.com The presence of the halogen atom activates the double bond towards various reactions, including nucleophilic substitution and cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks. hilarispublisher.com
In the realm of medicinal chemistry, the incorporation of vinyl halide moieties into drug candidates is a strategy employed to enhance biological activity or to serve as a handle for further chemical modification. frontiersin.org These groups can participate in covalent bond formation with biological targets, leading to irreversible inhibition of enzymes, a mechanism that is exploited in the design of certain therapeutic agents. acs.org The vinyl halide functionality is a versatile building block, enabling the synthesis of a diverse array of molecular structures with potential therapeutic applications. frontiersin.org
Historical Perspectives and Early Investigations on 5-(1-Chlorovinyl)uracil and its Analogues
The initial investigations into this compound were largely driven by the quest for new and efficient methods to synthesize other 5-substituted uracil derivatives. A seminal paper published in 1976 by Barr, Jones, and Walker detailed a synthetic route to 5-ethynyluracil, a compound of interest for its potential incorporation into nucleic acids. semanticscholar.orgnih.govnih.gov In their work, this compound emerged as a key intermediate. semanticscholar.orgnih.govnih.gov
The synthesis began with the readily available 5-acetyluracil (B1215520), which was treated with phosphorus oxychloride (POCl₃) to yield 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672). semanticscholar.orgnih.govnih.gov Subsequent hydrolysis of this intermediate afforded this compound. semanticscholar.orgnih.govnih.gov This newly synthesized compound was then shown to be a valuable precursor to 5-ethynyluracil through an elimination reaction using potassium hydroxide (B78521). semanticscholar.org
Another important early contribution came from a 1981 paper which described the synthesis of various 5-halogenovinyl derivatives of uracil. rsc.orgrsc.org This research further highlighted the utility of this compound and its analogues as versatile synthetic intermediates. The study explored the reactions of these compounds, including their conversion to the corresponding 2'-deoxyribonucleosides, which are of significant interest in the development of antiviral agents. rsc.orgrsc.org For instance, this compound could be condensed with a protected sugar derivative to form the corresponding nucleoside. rsc.org
These early studies laid the groundwork for the use of this compound as a valuable building block in the synthesis of a variety of modified pyrimidines and their nucleoside analogues. The reactivity of the chlorovinyl group proved to be a key feature, allowing for its conversion into other functional groups and its incorporation into more complex molecular structures.
Research Findings on this compound
The primary research focus on this compound has been its synthesis and its subsequent use as a synthetic precursor. The following tables summarize key synthetic transformations involving this compound as reported in the academic literature.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Acetyluracil | 1. POCl₃ 2. Hydrolysis | This compound | Not explicitly stated for this step, but the subsequent product was obtained in good yield. | semanticscholar.orgnih.govnih.gov |
| 2-Ethoxy-5-ethynyl-4(3H)-pyrimidinone and 4-Ethoxy-5-ethynyl-2(1H)-pyrimidinone mixture | HCl | This compound | Not explicitly stated. | semanticscholar.orgnih.govnih.gov |
Table 2: Reactions of this compound
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | KOH, aqueous dioxane, reflux | 5-Ethynyluracil | 56 | semanticscholar.org |
| This compound | Bromine | 5-(2-Bromo-1-chlorovinyl)uracil | Not explicitly stated. | rsc.org |
| This compound | Condensation with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | Blocked 5-(1-Chlorovinyl)-2'-deoxyuridine | Not explicitly stated. | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61751-48-2 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
5-(1-chloroethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5ClN2O2/c1-3(7)4-2-8-6(11)9-5(4)10/h2H,1H2,(H2,8,9,10,11) |
InChI Key |
CYMBDTMRFAUHRM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CNC(=O)NC1=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 Chlorovinyl Uracil and Derived Intermediates
Classical Synthetic Pathways to 5-(1-Chlorovinyl)uracil
The formation of this compound can be accomplished through several classical organic reactions, each offering a distinct approach to the target molecule.
Multi-Step Synthesis from 5-Acetyluracil (B1215520) via Chlorinated Pyrimidine (B1678525) Intermediates
A primary and well-documented route to this compound begins with 5-acetyluracil. oup.comnih.govsemanticscholar.org This process involves the initial conversion of 5-acetyluracil into a highly reactive chlorinated intermediate, 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672). oup.comnih.govsemanticscholar.org This transformation is typically achieved by treating 5-acetyluracil with phosphorus oxychloride (POCl₃). oup.comnih.govsemanticscholar.org The resulting dichloropyrimidine derivative serves as a versatile precursor for subsequent reactions.
The synthesis proceeds through the treatment of 5-(1-chlorovinyl)-2,4-dichloropyrimidine with a base. For instance, reaction with potassium hydroxide (B78521) in aqueous dioxane can lead to the formation of 5-ethynyluracil. semanticscholar.org In a related pathway, treatment of the dichloropyrimidine with potassium ethoxide (KOEt) yields a mixture of 2-ethoxy-5-ethynyl-4(3H)-pyrimidinone and 4-ethoxy-5-ethynyl-2(1H)-pyrimidinone. oup.comsemanticscholar.org Subsequent treatment of this mixture with hydrochloric acid (HCl) results in the formation of this compound. oup.comsemanticscholar.org
Hydrolysis-Induced Formation of this compound from Ether Derivatives
An alternative approach involves the hydrolysis of ether derivatives of pyrimidines. Specifically, 5-(2-acyl-1-chlorovinyl)uracils can be synthesized from the treatment of 5-(acylethynyl)-2,4-dimethoxypyrimidines with 6 mol dm⁻³ hydrochloric acid. researchgate.net This reaction demonstrates the conversion of an ethynyl (B1212043) group to a chlorovinyl group under acidic hydrolytic conditions.
Addition of Hydrogen Chloride Across Triple Bonds of Ethynyluracil Derivatives
The direct addition of hydrogen chloride (HCl) across the triple bond of an ethynyluracil derivative presents another viable synthetic route. oup.com For example, 5-(1-chlorovinyl)-2'-deoxyuridine can be prepared by the controlled addition of HCl to 2'-deoxy-5-ethynyluridine. oup.com This method offers a more direct conversion to the desired chlorovinyl structure from a readily accessible ethynyl precursor.
Synthesis of Key Halogenated Vinyl Pyrimidine Precursors
The synthesis of this compound often relies on the preparation of key halogenated vinyl pyrimidine intermediates. These precursors are instrumental in introducing the chlorovinyl moiety to the pyrimidine ring.
Preparation of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine from 5-Acetyluracil
As previously mentioned, 5-(1-chlorovinyl)-2,4-dichloropyrimidine is a pivotal intermediate in the synthesis of this compound. ontosight.ai This compound is synthesized from 5-acetyluracil by reaction with phosphorus oxychloride (POCl₃). oup.comnih.govsemanticscholar.orgcapes.gov.br The presence of the two chlorine atoms on the pyrimidine ring and the chlorovinyl group at the 5-position makes this molecule highly reactive and susceptible to various nucleophilic substitution and elimination reactions, rendering it a valuable building block in organic synthesis. ontosight.ai
| Starting Material | Reagent | Product | Reference |
| 5-Acetyluracil | POCl₃ | 5-(1-Chlorovinyl)-2,4-dichloropyrimidine | oup.comnih.govsemanticscholar.org |
Halogenation of 5-Vinyluracil (B15639) Derivatives using Interhalogen Compounds
The halogenation of 5-vinyluracil derivatives using interhalogen compounds provides a method for introducing halogens to the vinyl group. beilstein-journals.orgresearchgate.net Interhalogens are molecules containing two or more different halogen atoms. wikipedia.org For instance, the reaction of 5-vinyluracil with iodine monochloride (ICl) in the presence of various alcohols leads to the formation of 5-[1-(alkoxy)-2-iodoethyl]uracil derivatives. beilstein-journals.orgresearchgate.net While this method does not directly yield a chlorovinyl group, it demonstrates the utility of interhalogens in functionalizing the vinyl substituent on the uracil (B121893) ring. Further chemical modifications of these products could potentially lead to the desired this compound.
| Starting Material | Reagent | Product | Reference |
| 5-Vinyluracil | ICl, Alcohols | 5-[1-(Alkoxy)-2-iodoethyl]uracil derivatives | beilstein-journals.orgresearchgate.net |
Transition Metal-Catalyzed Approaches to Related Vinyl Halide Uracil Systems
Transition metal catalysis offers powerful tools for the construction of carbon-carbon and carbon-halogen bonds, providing efficient and selective pathways to complex molecules like this compound. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for the modification of sensitive nucleoside structures.
Halosulfonylation of 5-Ethynyl Pyrimidine Nucleosides
A prominent method for the synthesis of 5-(1-halo-2-sulfonylvinyl)uracil derivatives involves the halosulfonylation of 5-ethynyl pyrimidine nucleosides. This reaction introduces both a halogen and a sulfonyl group across the alkyne, creating a highly functionalized vinyl system that can be further manipulated.
Iron-catalyzed halosulfonylation has proven to be a particularly effective method. nih.govresearchgate.netfiu.eduthieme-connect.de The reaction of terminal alkynes with sulfonylhydrazides as the sulfonyl source and an iron halide as the halide source, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), yields (E)-β-halo vinylsulfones with high regio- and stereoselectivity. researchgate.netfiu.eduthieme-connect.dersc.org For instance, the treatment of 5-ethynyl-2'-deoxyuridine (B1671113) with a sulfonylhydrazide and iron(III) chloride leads to the formation of the corresponding (E)-5-(1-chloro-2-sulfonylvinyl)-2'-deoxyuridine. libretexts.org This method is advantageous due to the use of inexpensive and readily available iron catalysts. researchgate.netfiu.eduthieme-connect.de
The proposed mechanism for the iron-catalyzed chlorosulfonylation involves the formation of a sulfonyl radical, which then adds to the alkyne. researchgate.netresearchgate.net The resulting vinyl radical is subsequently trapped by the iron(III) chloride, which acts as a bulky chlorine donor, leading to the observed high (E)-selectivity. researchgate.netresearchgate.net
Radical-mediated halosulfonylation reactions have also been successfully employed. researchgate.net These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis, and provide an alternative route to the desired vinyl halide sulfones. researchgate.netresearchgate.net
The halosulfonylation approach has been applied to a variety of protected and unprotected 5-ethynyl pyrimidine nucleosides, demonstrating the versatility of this method. nih.gov The resulting (E)-5-(1-halo-2-tosylvinyl)uridines are valuable intermediates that can undergo further transformations, such as nucleophilic substitution of the halide. mdpi.comwikipedia.orgwikipedia.org
| Entry | 5-Ethynyl Pyrimidine Substrate | Halogen Source | Sulfonyl Source | Catalyst/Conditions | Product | Yield (%) | Ref |
| 1 | 1-N-Benzyl-5-ethynyluracil | TsCl | TsCl | Fe(acac)₃, Ph₃P | (E)-5-(1-Chloro-2-tosylvinyl)uracil | 60 | nih.gov |
| 2 | 2',3',5'-Tri-O-acetyl-5-ethynyluridine | FeCl₃ | TsNHNH₂ | FeCl₃, TBHP | (E)-5-(1-Chloro-2-tosylvinyl)-2',3',5'-tri-O-acetyluridine | 68 | nih.gov |
| 3 | 5-Ethynyl-2'-deoxyuridine | FeCl₃ | TsNa | Pyridine (catalyst) | (E)-5-(1-Chloro-2-tosylvinyl)-2'-deoxyuridine | 90 | libretexts.org |
| 4 | 5-Ethynyluridine | FeCl₃ | TsNHNH₂ | FeCl₃, TBHP | (E)-5-(1-Chloro-2-tosylvinyl)uridine | - | nih.gov |
Palladium-Catalyzed Reactions in the Synthesis of C-5 Modified Pyrimidine Nucleosides
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry and have been extensively used for the C-5 modification of pyrimidine nucleosides. fiu.edu While direct palladium-catalyzed synthesis of this compound is not commonly reported, these methods are crucial for preparing key precursors, such as 5-vinyluracil, and for the synthesis of a wide array of other C-5 substituted vinyl pyrimidine nucleosides. nih.govrsc.org
The Heck reaction , which couples an unsaturated halide with an alkene, has been employed to synthesize 5-vinyl pyrimidine nucleosides. fiu.edumdpi.comtandfonline.com For example, the reaction of 5-iodo-2'-deoxyuridine with an alkene in the presence of a palladium catalyst can yield the corresponding 5-vinyl-2'-deoxyuridine (B1214878) derivative. beilstein-journals.org This approach, however, often requires pre-functionalization of the uracil ring with a halide. nih.gov More recent developments have focused on the direct C-H olefination of uridines, which avoids the need for pre-halogenation, offering a more atom-economical route. nih.govrsc.org
The Stille coupling , which involves the reaction of an organotin compound with an organic halide, is another powerful tool for creating C-C bonds at the C-5 position. libretexts.orgwikipedia.org For instance, the coupling of a 5-halouridine with a vinylstannane in the presence of a palladium catalyst can produce 5-vinyluridine (B14088465) derivatives. beilstein-journals.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.org
The Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide is a widely used method for constructing sp²-sp carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgopenochem.orgrsc.org This reaction is instrumental in the synthesis of 5-ethynyl pyrimidine nucleosides, which are the direct precursors for the halosulfonylation reactions described in section 2.3.1. fiu.edu The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgopenochem.org
These palladium-catalyzed reactions highlight the versatility of this transition metal in modifying the C-5 position of pyrimidine nucleosides, providing access to a diverse range of vinyl-substituted uracils that can serve as intermediates for further functionalization, including the potential synthesis of this compound.
| Coupling Reaction | Uracil Substrate | Coupling Partner | Catalyst System | Product Type | Ref |
| Heck | 5-Iodouridine | Alkene | Pd(OAc)₂ | 5-Vinyluridine | fiu.edubeilstein-journals.org |
| Stille | 5-Halouridine | Vinylstannane | Pd catalyst | 5-Vinyluridine | wikipedia.orgbeilstein-journals.org |
| Sonogashira | 5-Iodouridine | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyluridine | fiu.eduwikipedia.org |
| C-H Olefination | Uridine | Alkene | Pd(OAc)₂ | 5-Vinyluridine | nih.govrsc.org |
Regioselectivity and Stereoselectivity Control in this compound Synthesis
The control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound and its derivatives to ensure the formation of the desired isomer. In the context of the halosulfonylation of 5-ethynyl pyrimidines, the reaction exhibits a high degree of both regio- and stereocontrol.
Regioselectivity refers to the preferential addition of the halogen and sulfonyl groups to specific carbons of the alkyne. In the iron-catalyzed halosulfonylation of terminal alkynes like 5-ethynyluracil, the sulfonyl group adds to the terminal carbon (β-position) and the halogen adds to the internal carbon (α-position) of the alkyne. researchgate.netfiu.eduthieme-connect.de This regioselectivity is believed to be directed by the coordination of the alkyne to the iron catalyst. researchgate.netmdpi.com
Stereoselectivity dictates the spatial arrangement of the atoms in the final product. The halosulfonylation of 5-ethynyl pyrimidine nucleosides consistently yields the (E)-isomer of the resulting 5-(1-halo-2-sulfonylvinyl)uracil derivative. nih.govresearchgate.netresearchgate.net This high (E)-selectivity is attributed to the mechanism of the reaction. In the iron-catalyzed process, the bulky iron(III) chloride species is thought to deliver the chlorine atom in an anti-fashion relative to the sulfonyl group, leading to the thermodynamically more stable (E)-isomer. researchgate.netresearchgate.net Similarly, radical-mediated additions to alkynes often proceed via a pathway that favors the formation of the (E)-product.
In contrast, some copper-catalyzed halosulfonylations of terminal alkynes have been reported to yield the (Z)-isomer selectively. thieme-connect.com This highlights the crucial role of the transition metal catalyst in determining the stereochemical outcome of the reaction.
For the synthesis of this compound itself, which lacks the sulfonyl group, subsequent stereospecific transformations of the (E)-5-(1-chloro-2-sulfonylvinyl)uracil intermediate would be necessary. Alternatively, direct chlorination methods for 5-vinyluracil would require careful control of reaction conditions to achieve the desired stereoisomer.
Chemical Reactivity and Transformation Studies of 5 1 Chlorovinyl Uracil
Elimination Reactions of the Chlorovinyl Moiety
Elimination reactions of the chlorovinyl group are a key strategy for introducing an ethynyl (B1212043) group at the 5-position of the uracil (B121893) ring, a substituent known to be important for biological activity.
The dehydrohalogenation of 5-(1-chlorovinyl)uracil is a well-established method for the synthesis of 5-ethynyluracil. nih.govsemanticscholar.org This reaction involves the removal of a hydrogen and a chlorine atom from the chlorovinyl group, leading to the formation of a carbon-carbon triple bond. The process is typically facilitated by the use of a base.
One documented synthesis involves the treatment of this compound with potassium ethoxide in ethanol (B145695) to yield 5-ethynyluracil. nih.gov Another effective method employs aqueous potassium hydroxide (B78521) in dioxane. semanticscholar.org In this procedure, this compound is refluxed with aqueous potassium hydroxide, and after neutralization, 5-ethynyluracil is obtained in a good yield. semanticscholar.org
Table 1: Dehydrohalogenation of this compound to 5-Ethynyluracil
| Base | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium Ethoxide (KOEt) | Ethanol | Not specified | Not specified | nih.gov |
| Potassium Hydroxide (KOH) | Aqueous Dioxane | Reflux for 1 hour | 56 | semanticscholar.org |
The choice of base plays a significant role in the efficiency of the dehydrohalogenation reaction. Strong bases are required to abstract the vinyl proton and facilitate the elimination of the chloride ion. Potassium hydroxide (KOH) and potassium ethoxide (KOEt) have both been successfully used to effect this transformation. nih.govsemanticscholar.org
The use of aqueous potassium hydroxide in dioxane has been reported to provide a 56% yield of 5-ethynyluracil, highlighting a practical and efficient method for this conversion. semanticscholar.org The reaction with potassium ethoxide in ethanol also affords the desired product, demonstrating that alkoxides are effective bases for this elimination. nih.gov The selection of the base and solvent system can be critical in optimizing the yield and purity of the resulting 5-ethynyluracil.
Nucleophilic Substitution Reactions at the Vinyl Position
The vinylic carbon bearing the chlorine atom in this compound is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.
Alkoxide nucleophiles can react with this compound, although this can lead to different products depending on the reaction conditions. While they can act as bases to promote elimination as discussed above, under certain conditions, they can also participate in substitution reactions. For instance, the reaction of 5-bromo-2,4-diethoxypyrimidine (B172408) with perfluoroalkyl iodides followed by acid hydrolysis yields 5-(perfluoroalkyl)pyrimidines, which readily undergo nucleophilic attack by alkoxide ions to form alicyclic or cyclic acetals. beilstein-journals.org Although this is not a direct reaction of this compound, it illustrates the susceptibility of similar pyrimidine (B1678525) derivatives to alkoxide nucleophiles.
Derivatives of this compound, specifically (E)-5-(1-chloro-2-tosylvinyl)uracil nucleosides, undergo efficient conjugate addition-elimination reactions with various nucleophiles, including amines and thiols. nih.govresearchgate.netfiu.edu This pathway provides a versatile method for the synthesis of highly functionalized 5-vinyl pyrimidine nucleosides.
The reaction proceeds via an initial nucleophilic attack of the amine or thiol on the β-carbon of the vinyl sulfone, followed by the elimination of the chloride ion. nih.govresearchgate.net This stereoselective process leads to the formation of Z-β-aminovinyl or E-β-thiovinyl sulfones. fiu.edu For example, the reaction of a protected 5-(1-chloro-2-tosylvinyl)-2'-deoxyuridine with the tripeptide L-glutathione in the presence of triethylamine (B128534) resulted in the nucleophilic substitution of the chloride to give the corresponding glutathione (B108866) conjugate in 55% yield. nih.gov
Table 2: Conjugate Addition-Elimination Reactions of 5-(1-Chloro-2-tosylvinyl)uridine Analogues
| Nucleophile | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Amines | Z-β-Aminovinyl sulfones | Not specified | fiu.edu |
| Thiols | E-β-Thiovinyl sulfones | Not specified | fiu.edu |
| L-Glutathione | Glutathione conjugate | 55 | nih.gov |
| n-PrSH | Propanethiol adduct | 80 | researchgate.net |
Electrophilic Addition Reactions to the Vinyl Group
The double bond of the chlorovinyl moiety in this compound can also undergo electrophilic addition reactions, allowing for further functionalization of the vinyl group.
One example of such a reaction is the bromination of this compound. Treatment of this compound with bromine results in the addition of two bromine atoms across the double bond to yield 5-(1-chloro-1,2-dibromoethyl)uracil. This dihalogenated product can then be further reacted, for example, with sodium methoxide (B1231860) to produce 5-bromoethynyluracil.
Table 3: Electrophilic Addition to this compound
| Electrophile | Reagent | Product | Reference |
|---|---|---|---|
| Bromine | Br₂ | 5-(1-Chloro-1,2-dibromoethyl)uracil | Not specified |
Bromination of this compound to Yield Dihaloethyl Derivatives
The chemical reactivity of the vinyl group in this compound allows for further functionalization, notably through halogenation reactions. Research has demonstrated that the double bond in this compound can undergo electrophilic addition. Specifically, treatment of this compound with bromine (Br₂) results in the formation of a dihaloethyl derivative. rsc.orgrsc.org This reaction leads to the synthesis of 5-(2-bromo-1-chlorovinyl)uracil. rsc.org The addition of bromine across the vinyl double bond transforms the substituent at the 5-position of the uracil ring.
This transformation is a key step in the synthesis of other functionalized uracil derivatives. For instance, the resulting 5-(2-bromo-1-chlorovinyl)uracil can be subsequently reacted with sodium methoxide to produce 5-bromoethynyluracil. rsc.org
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Bromine (Br₂) | 5-(2-bromo-1-chlorovinyl)uracil | rsc.org |
Investigations into Reaction Mechanisms and Intermediates
The reaction mechanisms involving this compound are dictated by the electronic properties of both the uracil ring and the chlorovinyl substituent. The bromination reaction described previously (Section 3.3.1) proceeds via an electrophilic addition mechanism. The bromine molecule (Br₂) becomes polarized as it approaches the electron-rich double bond of the chlorovinyl group. This leads to the formation of a transient intermediate, likely a cyclic bromonium ion or a carbocation stabilized by the adjacent chlorine and the pyrimidine ring. The subsequent attack by a bromide ion (Br⁻) completes the addition, yielding the dibromo-chloro-ethyl uracil derivative.
Investigations into the reactivity of related uracil derivatives provide further insight. Studies on the bromination of uracil and its N-methyl derivatives in aqueous solutions suggest the formation of "HOBr" addition products as intermediates, which then undergo dehydration. rsc.org While the reaction conditions differ, this highlights the role of addition-elimination pathways in the halogenation of the uracil scaffold.
Furthermore, the chlorovinyl group itself is susceptible to elimination reactions. It has been shown that treatment of this compound with a base like sodium ethoxide can lead to the elimination of hydrogen chloride (HCl), resulting in the formation of 5-ethynyluracil. nih.govoup.comsemanticscholar.org This indicates that the chlorine atom at the vinylic position is a competent leaving group under basic conditions, proceeding through an elimination mechanism. The reactivity of analogous compounds, such as 5-(β-halovinyl)sulfones which undergo efficient addition-elimination reactions with nucleophiles, further supports the potential for such pathways in this compound chemistry. researchgate.netacs.org
Comparative Reactivity Studies of this compound with Other 5-Halogenovinyl Uracil Derivatives
The reactivity of 5-halogenovinyl uracils is significantly influenced by the nature and position of the halogen atom on the vinyl side chain. A comparison between this compound and its isomers or other halogenated analogues reveals important differences.
In this compound, the chlorine atom is attached to the α-carbon of the vinyl group (the carbon directly bonded to the uracil ring). In contrast, compounds like (E)-5-(2-bromovinyl)uracil or (E)-5-(2-chlorovinyl)uracil have the halogen on the β-carbon. rsc.org This positional difference impacts the electronic distribution and steric environment of the double bond, leading to different chemical behaviors.
For instance, the electrophilic addition of bromine to this compound yields 5-(2-bromo-1-chlorovinyl)uracil. rsc.org The reactivity of this product, which contains halogens on both carbons of the ethylidene bridge, allows for further transformations such as elimination to form acetylenic derivatives like 5-bromoethynyluracil. rsc.org
The reactivity of the halogen as a leaving group also differs. The chlorine in this compound can be eliminated along with a β-hydrogen to form an alkyne. nih.govsemanticscholar.org In (E)-5-(2-bromovinyl)uracil, the bromine atom is at a terminal position, making it susceptible to different types of reactions, including those used for its incorporation into deoxyribonucleosides. rsc.orgresearchgate.net Studies on related 5-(β-halovinyl)sulfone derivatives show that the β-halogen is readily displaced by nucleophiles such as thiols and amines via a conjugate addition-elimination mechanism. acs.org This highlights a key reactivity pathway for β-halogenated vinyl uracils that differs from the primary elimination pathway seen for the α-halogenated this compound.
| Compound | Halogen Position | Observed Reaction | Product | Reference |
|---|---|---|---|---|
| This compound | α-carbon | Electrophilic Addition (Bromination) | 5-(2-bromo-1-chlorovinyl)uracil | rsc.org |
| This compound | α-carbon | Elimination (with KOEt) | 5-Ethynyluracil | nih.govoup.com |
| (E)-5-(2-Bromovinyl)uracil | β-carbon | Conversion to trimethylsilyl (B98337) derivative for glycosylation | Blocked deoxyribonucleoside anomers | rsc.org |
| 5-(2-bromo-1-chlorovinyl)uracil | α-chloro, β-bromo | Elimination (with NaOMe) | 5-Bromoethynyluracil | rsc.org |
Compound Index
| Compound Name |
|---|
| This compound |
| 5-(2-bromo-1-chlorovinyl)uracil |
| 5-bromoethynyluracil |
| 5-ethynyluracil |
| (E)-5-(2-bromovinyl)uracil |
| (E)-5-(2-chlorovinyl)uracil |
| 5-(β-halovinyl)sulfones |
| Bromine |
| Hydrogen chloride |
| Sodium ethoxide |
| Sodium methoxide |
Derivatization and Analogue Chemistry of the 5 1 Chlorovinyl Uracil Scaffold
Synthesis of Nucleoside Analogues Bearing the 5-(1-Chlorovinyl) Moiety
The direct incorporation of the 5-(1-chlorovinyl)uracil base into a nucleoside framework can be achieved through established glycosylation methods or by modification of a pre-existing nucleoside.
Condensation with Protected Sugar Derivatives for 2'-Deoxyribonucleoside Formation
The synthesis of 2'-deoxyribonucleosides of this compound can be accomplished by condensing the silylated uracil (B121893) base with a protected sugar derivative. In a typical procedure, this compound is reacted with a protected 2-deoxyribofuranosyl chloride, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. This condensation reaction yields a mixture of the α- and β-anomers of the blocked 2'-deoxyribonucleoside rsc.org. Subsequent removal of the protecting groups is necessary to obtain the final nucleoside. However, care must be taken during deprotection, as the conditions can lead to the elimination of hydrogen chloride from the 1-chlorovinyl group, resulting in the formation of 2'-deoxy-5-ethynyluridine rsc.org.
| Reactants | Product | Anomers Formed | Reference |
| This compound | 1-[2-Deoxy-3,5-di-O-(p-toluoyl)-β-D-erythro-pentofuranosyl]-5-(1-chlorovinyl)uracil | α and β | rsc.org |
| 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | 1-[2-Deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl]-5-(1-chlorovinyl)uracil |
Hydrochloric Acid Addition to 2'-Deoxy-5-ethynyluridine to Form 5-(1-Chlorovinyl)-2'-deoxyuridine
An alternative and more direct route to 5-(1-chlorovinyl)-2'-deoxyuridine involves the addition of hydrochloric acid (HCl) across the ethynyl (B1212043) group of 2'-deoxy-5-ethynyluridine rsc.org. This reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the terminal carbon of the alkyne, and the chloride ion attacks the resulting vinyl cation at the C1' position of the vinyl group. This method avoids the complexities of glycosylation and deprotection of the sensitive 1-chlorovinyl moiety.
Functionalization Strategies from the this compound Template
The 5-(1-chlorovinyl) group is a valuable synthetic handle for further transformations, enabling the introduction of other important functional groups at the C5 position of the uracil ring.
Conversion to 5-Ethynyluracil and its Nucleosides
The 5-(1-chlorovinyl) moiety can be readily converted to a 5-ethynyl group through an elimination reaction. Treatment of this compound with a base such as sodium ethoxide in ethanol (B145695) results in the elimination of HCl to yield 5-ethynyluracil semanticscholar.org. Similarly, attempted deprotection of 1-[2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythro-pentofuranosyl]-5-(1-chlorovinyl)uracil with sodium methoxide (B1231860) or mild treatment with methanolic ammonia also leads to the formation of 2'-deoxy-5-ethynyluridine rsc.org.
A more facile synthesis of 5-ethynyluracil starts from 5-acetyluracil (B1215520), which is treated with phosphorus oxychloride (POCl₃) to give 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672). Subsequent reaction of this intermediate with aqueous potassium hydroxide (B78521) in dioxane affords 5-ethynyluracil in good yield semanticscholar.orgnih.govnih.gov.
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | Sodium ethoxide in ethanol | 5-Ethynyluracil | Not specified | semanticscholar.org |
| 5-(1-Chlorovinyl)-2,4-dichloropyrimidine | Aqueous potassium hydroxide in dioxane | 5-Ethynyluracil | 56% | semanticscholar.org |
Generation of 5-Bromoethynyluracil through Subsequent Reactions
The this compound scaffold can also be utilized for the synthesis of 5-bromoethynyluracil. The process involves a two-step sequence. First, this compound is treated with bromine, which likely proceeds through an addition-elimination mechanism to yield 5-(2-bromo-1-chlorovinyl)uracil rsc.orgelectronicsandbooks.com. In the second step, treatment of 5-(2-bromo-1-chlorovinyl)uracil with sodium methoxide in methanol (B129727) promotes the elimination of both hydrogen chloride and hydrogen bromide to furnish 5-bromoethynyluracil rsc.orgelectronicsandbooks.com.
Synthesis of 5-(β-Keto)sulfones from 5-(1-Halo-2-sulfonylvinyl)uracil Precursors
A more complex functionalization involves the conversion of 5-(1-halo-2-sulfonylvinyl)uracil precursors into 5-(β-keto)sulfones. This transformation is achieved by treating (E)-5-(β-chlorovinyl)sulfone nucleoside analogues with methanolic ammonia. This initial step results in the formation of an intermediary β-sulfonylvinylamine. Subsequent acid-catalyzed hydrolysis of this intermediate, for instance with 0.1 M HCl in acetonitrile, yields the desired 5-(β-keto)sulfone nih.govacs.org.
| Substrate | Product | Yield (%) | Reference |
| 5-(1-Chloro-2-tosylvinyl)-2'-deoxyuridine | 5-(2-Tosylacetyl)-2'-deoxyuridine | 72 | nih.govacs.org |
| 2',3',5'-Tri-O-acetyl-5-(1-chloro-2-tosylvinyl)uridine | 5-(2-Tosylacetyl)-2'-deoxyuridine | 65 | nih.govacs.org |
| 2',3',5'-Tri-O-acetyl-5-(1-chloro-2-tosylvinyl)cytidine | 5-(2-Tosylacetyl)cytidine | 74 | nih.govacs.org |
| 5-(1-Chloro-2-tosylvinyl)cytidine | 5-(2-Tosylacetyl)cytidine | 70 | nih.govacs.org |
| 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-5-(1-chloro-2-tosylvinyl)cytosine | 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-5-(2-tosylacetyl)cytosine | 59 | nih.govacs.org |
| (E)-5-(β-chlorovinyl)sulfone 3 | 5-(β-keto)sulfone 15 | 64 | nih.govacs.org |
Development of Diverse Uracil-Based Reactive Probes and Hybrids
The chemical architecture of 5-substituted uracils, particularly those with reactive appendages like a 1-chlorovinyl group, serves as a versatile platform for designing specialized chemical tools. The inherent reactivity of such groups allows for their use in creating probes for biological systems and in constructing novel hybrid molecules by linking them to other pharmacophores.
The development of uracil nucleosides with a reactive group at the C5 position is a subject of significant interest. For instance, analogues such as 5-(1-halo-2-sulfonylvinyl)uridines have been synthesized through the halosulfonylation of 5-ethynyluridine. nih.gov These (β-halo)vinyl sulfones are particularly noteworthy for their ability to undergo stereoselective addition-elimination reactions with nucleophiles like amines and thiols. nih.gov This reactivity allows for the tethering of various functional groups to the C5 position of the uracil ring, leading to the formation of β-aminovinyl or β-thiovinyl sulfones. nih.gov This strategy is fundamental to creating reactive probes designed to interact with specific biological targets.
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single entity, has been successfully applied to the uracil scaffold. nih.gov This approach aims to develop compounds with enhanced efficacy or novel mechanisms of action. Examples of this strategy include the synthesis of uracil-coumarin hybrids connected by a 1,2,3-triazole linker. Similarly, hybrid molecules incorporating uracil with natural products like caffeine and gramine have been developed, often utilizing click chemistry for their synthesis. mdpi.com The design of these hybrids can be modulated by factors such as the length of the carbon linker connecting the moieties, which can influence the molecule's mobility, steric effects, and solubility. mdpi.com
Table 1: Examples of Uracil-Based Hybrid Molecules This table is interactive. You can sort and filter the data.
| Hybrid Type | Linked Moiety | Linker Type | Potential Application | Reference |
|---|---|---|---|---|
| Uracil-Coumarin | Coumarin | 1,2,3-Triazole | Anticancer, Antibacterial | |
| Uracil-Caffeine | Caffeine | Alkyl chain with Triazole | Antioxidant | mdpi.com |
| Uracil-Gramine | Gramine | Alkyl chain with Triazole | Antioxidant, Plant Pathogen Inhibition | mdpi.com |
| Triazolothymidine-Coumarin | Coumarin | Triazole | Anti-HIV | nih.gov |
| Perylenylethynyl-Uracil | Perylene | Acetic acid / Amide | Antiviral | nih.gov |
Structure-Reactivity Relationships in 5-Substituted Uracil Derivatives
The relationship between the chemical structure of 5-substituted uracil derivatives and their reactivity or biological activity is a cornerstone of their development for various applications. The nature of the substituent at the C5 position of the pyrimidine (B1678525) ring significantly influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions. nih.gov
Modifications at the C5 position can dictate the molecule's pharmaceutical properties and its ability to interact with biological targets. nih.gov For example, the introduction of a (β-halo)vinyl sulfone group at the C5 position creates a Michael acceptor, rendering the compound susceptible to nucleophilic attack by residues such as cysteine or lysine in proteins. nih.gov The reactivity of this group is dependent on the nature of the halogen and the sulfone moiety.
Table 2: Influence of C5-Substituents on Uracil Derivative Properties This table is interactive. You can sort and filter the data.
| C5-Substituent | Key Structural Feature | Influence on Reactivity/Activity | Example Compound Class | Reference |
|---|---|---|---|---|
| 1-Halo-2-sulfonylvinyl | Michael Acceptor | Reactive towards nucleophiles (e.g., amines, thiols), enabling covalent modification. | 5-(1-Halo-2-sulfonylvinyl)uridines | nih.gov |
| Phenylmethylene | Increased bulk and H-bonding potential | Can enhance binding to protein targets; properties depend on further substitution on the phenyl ring. | 5,5’-(Phenylmethylene)bis(pyrimidinediones) | nih.gov |
| Perylenylethynyl | Large, rigid, aromatic system | Confers potent antiviral activity; can be modulated by N1 and N3 substitutions. | Rigid Amphipathic Fusion Inhibitors (RAFIs) | nih.gov |
| Phenyl | Bulky aromatic group | Loss of agonist/antagonist activity toward hP2Y6-R in certain uridine diphosphate analogues. | C5-phenyl-uridine-5'-α,β-methylene-diphosphonate | nih.gov |
Spectroscopic and Advanced Analytical Techniques in 5 1 Chlorovinyl Uracil Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-(1-chlorovinyl)uracil. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. Both ¹H and ¹³C NMR are routinely employed to confirm the compound's identity and stereochemistry. ukm.myethernet.edu.et
In the ¹H NMR spectrum of a uracil (B121893) derivative, the proton at the 6-position (H6) typically appears as a distinct signal. For uracil itself, this proton resonates at a specific chemical shift. chemicalbook.com For halogenated derivatives like 5-chlorouracil (B11105), this H6 signal is shifted. chemicalbook.com In this compound, the vinyl protons and the N-H protons of the uracil ring would present characteristic signals. The coupling between the vinyl protons can help determine the stereochemistry (E/Z isomerism) of the chlorovinyl group. Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish correlations between protons and carbons, confirming the precise assignment of all signals and verifying the connectivity of the chlorovinyl substituent to the C5 position of the uracil ring. nih.govnih.gov Theoretical DFT modeling can also be used to predict NMR parameters for uracil and its halogenated derivatives, aiding in the interpretation of experimental spectra. mdpi.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Uracil Derivatives Note: Specific data for this compound is inferred from typical values for related structures. Actual values may vary based on solvent and experimental conditions.
| Atom | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |
| N1-H | ¹H | ~11.0 | Broad Singlet |
| N3-H | ¹H | ~11.2 | Broad Singlet |
| C6-H | ¹H | ~7.5 - 8.0 | Singlet |
| Vinyl-H | ¹H | ~5.5 - 6.5 | Doublet |
| C2 | ¹³C | ~151 | Singlet |
| C4 | ¹³C | ~163 | Singlet |
| C5 | ¹³C | ~110 | Singlet |
| C6 | ¹³C | ~141 | Singlet |
| Vinyl-C (C-Cl) | ¹³C | ~125 | Singlet |
| Vinyl-C (CH₂) | ¹³C | ~120 | Singlet |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass of this compound (C₆H₅ClN₂O₂) is 172.0039551 Da. nih.gov
Electron ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.orgchemguide.co.uk For uracil, the parent ion is observed at m/z = 112, with major fragments appearing at m/z = 69 and 42. researchgate.netnist.gov
For this compound, the mass spectrum would be expected to show the molecular ion peak. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of the chlorovinyl group or cleavage within the uracil ring, leading to characteristic fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₆H₅ClN₂O₂ | - |
| Molecular Weight | 172.57 g/mol | Average molecular mass. nih.gov |
| Exact Mass | 172.0040 | Monoisotopic mass. nih.gov |
| Expected Molecular Ion (m/z) | 172/174 | Isotopic peaks due to ³⁵Cl and ³⁷Cl. |
| Potential Key Fragments (m/z) | 137 | Loss of Cl. |
| 111 | Loss of the chlorovinyl group. | |
| 69 | Fragment from the uracil ring core. researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the vibrations of its bonds (e.g., stretching, bending).
The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The uracil ring features would include N-H stretching vibrations, typically appearing as broad bands in the 3100-3300 cm⁻¹ region, and two distinct carbonyl (C=O) stretching bands between 1650 and 1750 cm⁻¹. The presence of the vinyl group would be confirmed by C=C stretching absorption around 1630 cm⁻¹ and C-H stretching above 3000 cm⁻¹. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orguc.edu Comparing the experimental spectrum with theoretical calculations, such as those from Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | 3100 - 3300 |
| Alkene | =C-H Stretch | 3000 - 3100 |
| Amide | C=O Stretch | 1650 - 1750 (two bands) |
| Alkene | C=C Stretch | ~1630 |
| Amide | N-H Bend | 1550 - 1640 |
| Alkyl Halide | C-Cl Stretch | 600 - 800 |
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and purity assessment of pharmaceutical compounds and research chemicals. For this compound, HPLC is used to separate the target compound from starting materials, byproducts, and other impurities generated during its synthesis.
A common method for analyzing uracil derivatives is reversed-phase HPLC, typically employing a C18 stationary phase column. The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic solvent like methanol (B129727) or acetonitrile. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the uracil ring possesses a strong chromophore. The purity of a this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Methods can be optimized to achieve high levels of purity, often exceeding 99%. google.comresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination of Uracil Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com
Advanced Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, advanced hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.
GC-MS has been successfully used to develop sensitive assays for detecting related compounds like 5-chlorouracil in DNA, where it serves as a marker for damage caused by inflammation. nih.gov Such methods often involve derivatization of the analyte to improve its volatility and detection sensitivity. nih.gov LC-MS offers the advantage of analyzing non-volatile and thermally labile compounds without derivatization. Time-of-flight (TOF) mass analyzers, in particular, provide high-resolution and accurate mass data, which is invaluable for identifying unknown reaction byproducts or degradation products in a sample mixture. waters.com These advanced techniques are critical for metabolism studies, impurity profiling, and biomarker detection involving uracil derivatives.
Synthetic Applications of 5 1 Chlorovinyl Uracil in Organic Chemistry
Role as a Versatile Synthetic Building Block for C-5 Modified Pyrimidines
5-(1-Chlorovinyl)uracil serves as a foundational building block for the synthesis of various C-5 substituted pyrimidines. The presence of the vinyl chloride moiety offers a reactive site for numerous chemical reactions, including elimination and substitution, enabling the introduction of diverse functional groups at the 5-position of the uracil (B121893) ring. This versatility is crucial for developing novel uracil derivatives with specific biological or material properties. For instance, its ability to be converted into other key intermediates, such as 5-ethynyluracil, opens up a wide array of subsequent chemical modifications. The strategic placement of the reactive group at the C-5 position is particularly significant as this position is not involved in the Watson-Crick base pairing of DNA, making modifications at this site well-tolerated in biological systems and thus attractive for the development of therapeutic agents and biological probes. rsc.org
Intermediate in the Preparation of Key 5-Ethynyluracil Derivatives
A primary and well-documented application of this compound is its role as a direct precursor in the synthesis of 5-ethynyluracil. oup.comnih.gov This transformation is typically achieved through an elimination reaction where this compound is treated with a base. For example, reaction with potassium ethoxide (KOEt) or aqueous potassium hydroxide (B78521) (KOH) effectively eliminates hydrogen chloride from the chlorovinyl group, resulting in the formation of a triple bond and yielding 5-ethynyluracil. oup.comnih.govsemanticscholar.org
The synthesis route often begins with 5-acetyluracil (B1215520), which is treated with phosphorus oxychloride (POCl₃) to give 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672). Subsequent hydrolysis of the chloro groups at the 2 and 4 positions yields this compound. oup.comnih.gov The final elimination step to produce 5-ethynyluracil is a critical transformation, as 5-ethynyluracil itself is a key building block for a wide range of more complex molecules, including fluorescent probes and modified nucleosides. rsc.org
| Precursor | Reagent | Product | Reference |
| This compound | Potassium ethoxide (KOEt) | 5-Ethynyluracil | oup.comnih.gov |
| This compound | Potassium hydroxide (KOH) | 5-Ethynyluracil | semanticscholar.org |
Contribution to the Synthesis of Modified Nucleosides for Chemical Biology Investigations
The utility of this compound extends significantly into the field of chemical biology through its role in the synthesis of modified nucleosides. As a precursor to 5-ethynyluracil and other C-5 modified uracils, it enables the creation of nucleoside analogues with altered biological properties. These modified nucleosides are invaluable tools for studying DNA and RNA functions, protein-nucleic acid interactions, and for the development of therapeutic agents. digitellinc.comfrontiersin.org For example, 5-substituted uracil nucleosides have been synthesized and evaluated for their anti-herpetic activities. nih.gov The introduction of various functional groups at the C-5 position can influence the biological activity, such as the antiviral potency of the nucleoside. nih.gov
The synthesis of these modified nucleosides often involves the coupling of a modified uracil base, derivable from this compound, with a sugar moiety. These synthetic nucleosides can then be converted to their corresponding triphosphates and incorporated into DNA or RNA by polymerases, allowing for the site-specific introduction of probes or therapeutic agents into nucleic acids. nih.gov
Utilization in the Development of Reactive Electrophilic Probes
This compound is instrumental in the development of reactive electrophilic probes used for studying biological systems. By serving as a precursor to 5-ethynyluracil, it facilitates the synthesis of molecules designed to react with specific biomolecules. A notable example is the creation of vinyl sulfone derivatives. fiu.edu 5-Ethynyluracil can be converted into (β-halo)vinyl sulfones, which are potent Michael acceptors. fiu.edu These vinyl sulfones can act as irreversible inhibitors of cysteine proteases through the conjugate Michael addition of the thiol group from a cysteine residue in the enzyme's active site. fiu.edu
This reactivity makes them excellent probes for activity-based protein profiling and for studying the role of specific enzymes in cellular processes. The ability to attach these reactive groups to a uracil scaffold allows for their incorporation into nucleic acids, enabling the study of protein-DNA interactions in a targeted manner. fiu.edu
Integration into the Synthesis of Uracil Derivatives for Material Science Applications (e.g., PVC Heat Stabilizers)
Beyond its biomedical applications, derivatives originating from the uracil scaffold, and by extension from precursors like this compound, have found utility in material science, particularly as heat stabilizers for polyvinyl chloride (PVC). kanademy.com PVC is thermally unstable and requires the addition of stabilizers to prevent its degradation during processing at high temperatures. kanademy.commdpi.com Uracil and its derivatives have been identified as effective organic-based stabilizers (OBS) that can enhance the thermal stability of PVC. kanademy.comresearchgate.net
These uracil-based stabilizers function by reacting with and neutralizing the hydrogen chloride (HCl) that is released during PVC degradation, which in turn slows down the autocatalytic degradation process. researchgate.net They can also replace unstable allylic chlorine atoms within the PVC polymer chain, further preventing the initiation of degradation. researchgate.net While the direct use of this compound as a stabilizer is not the primary application, its role as a versatile synthetic intermediate makes it a valuable starting point for the synthesis of more complex uracil derivatives specifically designed with the necessary properties for effective PVC stabilization. hbgxchemical.comgoogle.com The development of such organic stabilizers is of increasing importance due to the environmental and health concerns associated with traditional heavy metal-based stabilizers like those containing lead. kanademy.com
| Stabilizer Type | Mechanism of Action | Advantage |
| Uracil Derivatives | Reacts with unstable chlorine atoms; Absorbs hydrogen chloride | Effective organic-based alternative to heavy metal stabilizers |
Future Research Directions and Methodological Innovations in 5 1 Chlorovinyl Uracil Chemistry
Exploration of Novel and Greener Synthetic Pathways
The current synthetic routes to 5-(1-chlorovinyl)uracil, such as the treatment of 5-acetyluracil (B1215520) with phosphorus oxychloride, are effective but often rely on harsh reagents. A primary direction for future research is the development of more environmentally benign and efficient synthetic protocols.
Key areas for exploration include:
Catalytic Methods: Investigating transition-metal-catalyzed reactions that can form the C-C vinyl bond or introduce the chloro-substituent with high efficiency and selectivity, minimizing the use of stoichiometric, hazardous reagents.
Alternative Starting Materials: Exploring different precursors to the uracil (B121893) ring or the chlorovinyl side chain that are more sustainable or allow for more convergent synthetic strategies.
The principles of green chemistry, such as using less hazardous solvents, reducing energy consumption, and designing for degradation, will be central to the development of next-generation syntheses for this compound.
| Approach | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Traditional Synthesis | Utilizes reagents like phosphorus oxychloride with 5-acetyluracil. | Established and proven method. | Use of hazardous reagents, potential for significant waste. |
| Catalytic Methods | Employs transition metals to facilitate key bond formations. | Higher efficiency, lower catalyst loading, reduced waste. | Catalyst cost, sensitivity, and removal from the final product. |
| One-Pot Procedures | Multiple reaction steps are conducted sequentially in the same reactor. | Improved operational efficiency, reduced solvent use, higher throughput. | Compatibility of reagents and reaction conditions for all steps. |
| Green Chemistry Protocols | Focuses on minimizing environmental impact using safer solvents and reagents. | Enhanced safety, reduced environmental footprint, sustainability. | Identifying effective and economical green alternatives. |
Development of Highly Stereoselective and Regioselective Syntheses
The geometry of the double bond in the 1-chlorovinyl group can exist as E or Z isomers, which may have different biological activities and chemical reactivities. Furthermore, the uracil ring has multiple potential reaction sites. Therefore, controlling stereoselectivity and regioselectivity is crucial for synthesizing pure, well-defined compounds.
Future research will likely focus on:
Stereoselective Synthesis: Developing methods that preferentially form one stereoisomer of the chlorovinyl group. Precedent for such control exists in the synthesis of related (E)-5-(β-halovinyl)sulfone derivatives of uracil, which were achieved with high stereoselectivity using transition-metal-catalyzed or radical-mediated reactions. Adapting these strategies could provide access to stereopure E- or Z-5-(1-chlorovinyl)uracil.
Regioselective Functionalization: Creating new methods for the selective modification of the uracil ring without affecting the chlorovinyl group, or vice-versa. Techniques such as chemo- and regioselective bromine/magnesium exchange reactions, which have been used to create 4,5-difunctionalized uracils, could be adapted for this purpose. This would enable the precise construction of more complex derivatives.
Discovery of Undiscovered Reactivity Patterns and Chemical Transformations
The this compound motif contains multiple reactive centers, including the vinyl chloride, the double bond, and the uracil ring itself. A deeper understanding of its reactivity is essential for its application as a synthetic intermediate.
Future investigations should aim to:
Explore Nucleophilic Substitution/Elimination: The chlorovinyl group is expected to be reactive towards nucleophiles. Studies on analogous 5-(β-chlorovinyl)sulfone nucleosides show they undergo efficient addition-elimination reactions with thiols and amines. Characterizing the reactivity of this compound with a wide range of nucleophiles could unlock new synthetic pathways.
Utilize as a Synthetic Precursor: The compound can serve as a starting point for other valuable 5-substituted uracils. For instance, it has been shown that this compound can be converted into 5-ethynyluracil. Further exploration of its transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the vinyl chloride position, could vastly expand its synthetic utility.
Investigate Radical Reactions: The vinyl group could participate in radical addition or cyclization reactions, providing routes to novel heterocyclic structures. Photoinduced chloroamination cyclization has been used to form 2-(1-chlorovinyl)pyrrolidines from allene (B1206475) precursors, demonstrating the utility of vinyl chloride motifs in radical cascades.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of this compound and its derivatives through automation and continuous processing offers significant advantages in terms of safety, scalability, and efficiency.
Flow Chemistry: Syntheses involving hazardous or unstable intermediates, or those requiring precise control over temperature and reaction time, are well-suited for flow chemistry. The synthesis of this compound, which can use reagents like phosphorus oxychloride, could be made safer and more scalable by transitioning from batch to continuous flow processing. This allows for the "on-demand" generation of reactive species and minimizes the risks associated with handling large quantities of hazardous materials.
Automated Synthesis: Automated synthesis platforms can be used for the high-throughput preparation of libraries of this compound derivatives. By systematically varying substituents on the uracil ring or by performing a range of transformations on the chlorovinyl group, these platforms can rapidly generate a diverse set of compounds for biological screening. This approach is analogous to the automated radiosynthesis of molecules for clinical applications, which enhances reproducibility and minimizes manual intervention.
Advanced Computational Modeling for Rational Design and Reaction Prediction
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and reactions. Applying these methods to this compound can provide valuable insights and guide experimental work.
Future computational studies could include:
Reaction Mechanism and Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, predict transition states, and understand the intrinsic reactivity of the molecule. This can help in optimizing reaction conditions and predicting undiscovered chemical transformations.
Rational Drug Design: Employing molecular docking and molecular dynamics simulations to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or protein receptors. These in silico studies can prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources.
Property Prediction: Calculating key physicochemical properties (e.g., solubility, stability, electronic properties) to aid in the design of molecules with improved drug-like characteristics.
| Computational Method | Application Area | Expected Outcome | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism analysis, reactivity prediction. | Understanding of electronic structure, prediction of reaction barriers and outcomes. | Investigating reactivity descriptors of uracil-azole hybrids. |
| Molecular Docking | Rational design of bioactive compounds. | Prediction of binding modes and affinities to biological targets. | In silico screening of uracil ensembles against VEGFR-2. |
| Molecular Dynamics (MD) | Simulation of molecule-target interactions over time. | Assessment of the stability of ligand-protein complexes. | Studying the stability of uracil derivatives in enzyme active sites. |
Synthesis of Complex Architectures Incorporating the this compound Motif
The this compound unit is a valuable building block for the construction of larger, more complex molecules with tailored properties. Its vinyl chloride handle is particularly well-suited for modern synthetic transformations.
Future synthetic targets could include:
Nucleoside and Oligonucleotide Analogs: Incorporating the this compound moiety into nucleosides and, subsequently, into DNA or RNA strands. Modified oligonucleotides are used as research tools and therapeutic agents. The reactivity of the chlorovinyl group could be exploited for cross-linking or further functionalization within a biological system, similar to strategies employed with related 5-(β-halovinyl)sulfone nucleosides.
Fused Heterocyclic Systems: Using the double bond or the entire vinyl chloride group as a component in cycloaddition or cyclization reactions to build novel fused pyrimidine (B1678525) systems. Such fused heterocycles are often explored for their potential as therapeutic agents.
Advanced Materials and Probes: Attaching the this compound scaffold to polymers, surfaces, or fluorescent tags. The vinyl group provides a convenient point of attachment and its unique electronic properties could be harnessed in the development of new materials or chemical probes.
By leveraging its distinct chemical functionality, this compound can serve as a cornerstone for creating diverse and complex molecular structures with wide-ranging potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
